Inosine-13C10,15N4
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Overview
Description
Inosine-13C10,15N4 is a labeled form of inosine, an endogenous purine nucleoside produced by the catabolism of adenosine. This compound is labeled with carbon-13 and nitrogen-15 isotopes, making it useful in various scientific research applications. Inosine itself has anti-inflammatory, antinociceptive, immunomodulatory, and neuroprotective effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Inosine-13C10,15N4 involves the incorporation of carbon-13 and nitrogen-15 isotopes into the inosine molecule. This can be achieved through chemical synthesis or biosynthetic methods using isotopically labeled precursors. The specific reaction conditions and synthetic routes can vary, but they generally involve the use of labeled adenosine or other purine nucleosides as starting materials .
Industrial Production Methods
Industrial production of this compound typically involves fermentation processes using genetically modified microorganisms that can incorporate the isotopes into the inosine molecule. These microorganisms are cultured in media containing isotopically labeled substrates, allowing for the production of labeled inosine on a larger scale .
Chemical Reactions Analysis
Types of Reactions
Inosine-13C10,15N4 can undergo various chemical reactions, including:
Oxidation: Inosine can be oxidized to hypoxanthine and subsequently to xanthine and uric acid.
Reduction: Reduction reactions can convert inosine to its corresponding nucleoside analogs.
Substitution: Nucleophilic substitution reactions can modify the ribose or purine moiety of inosine.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Reaction conditions can vary depending on the desired product but often involve aqueous or organic solvents and controlled temperatures .
Major Products
The major products formed from these reactions include hypoxanthine, xanthine, uric acid, and various nucleoside analogs. These products are often used in further biochemical and pharmacological studies .
Scientific Research Applications
Inosine-13C10,15N4 has a wide range of scientific research applications, including:
Chemistry: Used as a tracer in metabolic studies to understand purine metabolism and nucleoside dynamics.
Biology: Employed in studies of RNA editing, where inosine is incorporated into RNA molecules.
Medicine: Investigated for its potential therapeutic effects in neurodegenerative diseases, cardiovascular diseases, and immune modulation.
Industry: Utilized in the development of diagnostic assays and as a standard in mass spectrometry .
Mechanism of Action
Inosine-13C10,15N4 exerts its effects through several mechanisms:
Adenosine Receptor Agonism: Inosine acts as an agonist for adenosine A1 and A2A receptors, modulating various physiological processes.
Neuroprotective Effects: Inosine promotes axonal growth and neuronal survival, potentially through the activation of nerve growth factor pathways.
Anti-inflammatory and Immunomodulatory Effects: Inosine inhibits pro-inflammatory cytokine production and enhances anti-inflammatory responses.
Comparison with Similar Compounds
Similar Compounds
Adenosine: A purine nucleoside with similar receptor agonist properties but different metabolic pathways.
Hypoxanthine: An oxidation product of inosine with distinct biochemical roles.
Xanthine: Another oxidation product involved in purine metabolism.
Uric Acid: The final oxidation product of purine metabolism, with antioxidant properties
Uniqueness
Inosine-13C10,15N4 is unique due to its isotopic labeling, which allows for precise tracking and quantification in metabolic studies. This makes it a valuable tool in research applications where understanding the dynamics of purine metabolism is crucial .
Properties
Molecular Formula |
C10H12N4O5 |
---|---|
Molecular Weight |
282.13 g/mol |
IUPAC Name |
9-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxy(113C)methyl)(2,3,4,5-13C4)oxolan-2-yl]-1H-purin-6-one |
InChI |
InChI=1S/C10H12N4O5/c15-1-4-6(16)7(17)10(19-4)14-3-13-5-8(14)11-2-12-9(5)18/h2-4,6-7,10,15-17H,1H2,(H,11,12,18)/t4-,6?,7+,10-/m1/s1/i1+1,2+1,3+1,4+1,5+1,6+1,7+1,8+1,9+1,10+1,11+1,12+1,13+1,14+1 |
InChI Key |
UGQMRVRMYYASKQ-FQESYFEVSA-N |
Isomeric SMILES |
[13CH]1=[15N][13C]2=[13C]([13C](=O)[15NH]1)[15N]=[13CH][15N]2[13C@H]3[13C@H]([13CH]([13C@H](O3)[13CH2]O)O)O |
Canonical SMILES |
C1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)CO)O)O |
Origin of Product |
United States |
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